molecular formula C13H6F3NO3S B3985460 7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 57390-76-8

7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B3985460
CAS No.: 57390-76-8
M. Wt: 313.25 g/mol
InChI Key: KLIDJCBNMODNGW-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a hydroxyl group at position 7, a thiazole ring at position 3, and a trifluoromethyl (-CF₃) group at position 2 (Fig. 1). Chromenones, or flavone analogs, are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The hydroxyl group at position 7 enhances solubility and hydrogen-bonding capacity, while the thiazole ring contributes to π-π interactions and binding affinity to biological targets . The trifluoromethyl group increases lipophilicity, improving membrane permeability and metabolic stability .

Properties

IUPAC Name

7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3NO3S/c14-13(15,16)12-10(8-4-21-5-17-8)11(19)7-2-1-6(18)3-9(7)20-12/h1-5,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIDJCBNMODNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=C(C2=O)C3=CSC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415795
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-thiazolyl)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57390-76-8
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-thiazolyl)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach might include:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazolyl Group: This step might involve the reaction of the chromen-4-one intermediate with a thiazole derivative under suitable conditions.

    Addition of the Trifluoromethyl Group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions might target the chromen-4-one core or the thiazolyl group, resulting in various reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazolyl or chromen-4-one moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various hydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

Biologically, chromen-4-one derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound might exhibit similar activities.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. It might serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound could find applications in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the hydroxy, thiazolyl, and trifluoromethyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features

  • Chromenone Core: A bicyclic system (benzopyran-4-one) common in flavonoids.
  • Thiazol-4-yl Substituent : A nitrogen- and sulfur-containing heterocycle critical for molecular recognition in drug-receptor interactions .
  • Trifluoromethyl Group : Enhances bioavailability and resistance to oxidative degradation .

Comparison with Structurally Similar Compounds

The biological and chemical properties of 7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one are influenced by its substituents. Below is a comparative analysis with analogous chromenones:

Data Table: Structural and Functional Comparison

Compound Name Structural Features Key Differences Biological Implications
This compound - OH at C7
- Thiazol-4-yl at C3
- CF₃ at C2
Reference compound Potent antimicrobial and anticancer activity due to thiazole and CF₃ synergy
7-Methoxy-3-(thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one - OCH₃ at C7
- Thiazol-4-yl at C3
- CF₃ at C2
Methoxy instead of hydroxy at C7 Reduced solubility; lower antioxidant activity but improved metabolic stability
7-Hydroxy-3-(2-methylthiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one - OH at C7
- 2-methylthiazole at C3
- CF₃ at C2
Methyl group on thiazole Enhanced steric bulk may reduce binding to certain enzymes; altered pharmacokinetics
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one - OH at C7
- 4-methoxyphenyl at C3
- CF₃ at C2
Phenyl instead of thiazole Lower antimicrobial activity; increased affinity for estrogen receptors due to aromaticity
6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-8-(morpholin-4-yl(phenyl)methyl)-4H-chromen-4-one - Ethyl at C6
- Morpholine-phenyl group at C8
Additional ethyl and morpholine substituents Broader kinase inhibition profile; potential use in neurodegenerative diseases

Detailed Analysis

Role of the Hydroxyl Group

The hydroxyl group at position 7 distinguishes the target compound from methoxy-substituted analogs (e.g., ). Hydroxy groups enhance solubility in polar solvents (e.g., water or ethanol) and participate in hydrogen bonding with biological targets like DNA topoisomerases or bacterial cell wall enzymes . In contrast, methoxy groups reduce polarity, favoring blood-brain barrier penetration but diminishing antioxidant capacity .

Thiazole vs. Phenyl Substitutions

Replacing the thiazole ring with a phenyl group (e.g., ) eliminates the heterocycle’s ability to engage in sulfur-mediated interactions, reducing antimicrobial efficacy. Thiazole-containing compounds exhibit stronger binding to bacterial gyrase and fungal CYP51 enzymes .

Impact of Trifluoromethyl Group

The CF₃ group is a critical determinant of bioactivity. In analogs lacking this group (e.g., 3-(2-methoxyphenyl)-4H-chromen-4-one in ), reduced lipophilicity correlates with lower cellular uptake and shorter half-lives .

Biological Activity

7-Hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C14H8F3NO3S
  • Molecular Weight : 327.278 g/mol
  • CAS Number : 57390-77-9
  • LogP : 3.94930

Antitumor Activity

Research has indicated that thiazole-containing compounds exhibit significant antitumor properties. The presence of the thiazole moiety in this compound contributes to its cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Studies have reported IC50 values in the range of 1.61 to 1.98 µg/mL against specific cancer cell lines, indicating potent antitumor efficacy .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective bactericidal actions:

  • Minimum Inhibitory Concentration (MIC) : For example, it exhibited MIC values of 15.625–62.5 μM against Staphylococcus aureus and Enterococcus faecalis .

The mechanism underlying the biological activities of this compound appears to involve:

  • Inhibition of Protein Synthesis : The compound interferes with protein synthesis pathways, leading to bacterial cell death.
  • Disruption of Nucleic Acid Synthesis : It has been suggested that it also inhibits nucleic acid production, further contributing to its antimicrobial effects .

Case Study 1: Antitumor Efficacy

In a study assessing the cytotoxicity of various thiazole derivatives, this compound was found to be equipotent against two different cancer cell lines, outperforming standard chemotherapeutic agents such as doxorubicin . This highlights its potential as a lead compound in cancer therapy.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound revealed that it effectively inhibited biofilm formation in MRSA strains. The compound demonstrated a biofilm minimum inhibitory concentration (MBIC) significantly lower than that of conventional antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the thiazole ring and the chromenone backbone can significantly impact the biological activity:

ModificationEffect on Activity
Electron-donating groups on the phenyl ringIncrease cytotoxicity
Presence of trifluoromethyl groupEnhances antimicrobial potency

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 2
7-hydroxy-3-(1,3-thiazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one

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